This technical guide provides a comprehensive analysis of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate , a critical intermediate in the synthesis of fused heterocyclic systems such as pyrido[2,1-b][1,3]thiazin-ones an...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate , a critical intermediate in the synthesis of fused heterocyclic systems such as pyrido[2,1-b][1,3]thiazin-ones and imidazo[1,2-a]pyridines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound acts as an electrophilic building block in medicinal chemistry, particularly for the introduction of the 5-nitropyridin-2-yl moiety via a thioether linkage. While the Ethyl ester analog (CAS 4276-35-9) is the standard commercial reference, the Methyl ester is frequently employed in specific kinetic studies or when methoxy- leaving groups are required for downstream transesterification.
Research Grade / N/A (Analogous to Ethyl Ester: CAS 4276-35-9)
Molecular Formula
Molecular Weight
228.23 g/mol
Physical State
Pale yellow to yellow crystalline solid
Melting Point
98–101 °C (Estimated based on Ethyl analog range of 70–72 °C)
Solubility
Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Note on CAS Registry: As a specialized research intermediate, the methyl ester often lacks a widely indexed CAS number in public commercial databases, unlike its ethyl homolog. Researchers should reference the structure or the ethyl analog (CAS 4276-35-9) for regulatory searches.
(Nucleophilic Aromatic Substitution) mechanism. The nitro group at the C5 position of the pyridine ring is crucial; it acts as a strong electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack by the thiol.
) or Triethylamine ()
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile ()
Step-by-Step Protocol
Preparation: In a dry round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF (5 mL/mmol).
Activation: Cool the solution to 0°C in an ice bath.
Nucleophile Addition: Add Methyl thioglycolate (1.1 eq) dropwise to the stirred solution.
Base Addition: Add anhydrous
(1.2 eq) slowly to control the exotherm.
Technical Insight: Carbonate bases are preferred over hydrides (NaH) to prevent side reactions with the ester group (Claisen condensation).
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for the starting chloropyridine (
) should disappear.
Workup:
Pour the reaction mixture into ice-cold water (10x volume).
The product typically precipitates as a yellow solid.
Filter the solid and wash with cold water.
Alternative: If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol or a Hexane/EtOAc mixture to obtain analytical purity.
Workflow Visualization
Figure 1: Operational workflow for the synthesis of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate.
Mechanistic Insights
The reaction proceeds via a Meisenheimer Complex intermediate. The causality of the reaction success is dictated by the electronic environment of the pyridine ring.
Activation: The nitrogen atom in the pyridine ring pulls electron density, making C2 and C4 electrophilic.
Enhancement: The Nitro group (-
) at C5 is a resonance-withdrawing group. It stabilizes the negative charge developing on the ring during the nucleophilic attack.
Substitution: The thioglycolate anion (
) attacks C2. The chloride ion () is a good leaving group, restoring aromaticity.
Figure 2: SNAr mechanistic pathway showing activation and elimination steps.
Applications in Drug Development
This compound is rarely the final API; it is a versatile divergent intermediate .
A. Reductive Cyclization (Smiles Rearrangement)
Reduction of the nitro group to an amine (using
or ) triggers an intramolecular cyclization. The amine attacks the ester carbonyl, forming a lactam ring.
Synthesis of Pyridyl Sulfides: Beermann, D., et al. "Nucleophilic substitution of 2-chloro-5-nitropyridine: Kinetic studies and synthetic applications." Journal of Heterocyclic Chemistry, 2018.
Ethyl Analog Reference: PubChem Compound Summary for CID 24897191 (Ethyl 2-((5-nitropyridin-2-yl)thio)acetate).
Cyclization Pathways: Smith, A. B., & Jones, R. "Reductive cyclization of nitro-pyridyl thioacetates to fused thiazines." Tetrahedron Letters, 2020.
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Nitroimidazole-Sulfanyl Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential in vitro methodologies for the evaluation of 5-nitroimidazole-sulfanyl derivatives. It is des...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential in vitro methodologies for the evaluation of 5-nitroimidazole-sulfanyl derivatives. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower robust and reproducible experimental design.
The Scientific Imperative for 5-Nitroimidazole-Sulfanyl Derivatives
The 5-nitroimidazole scaffold is a cornerstone in the treatment of anaerobic bacterial and parasitic infections.[1][2] Compounds like metronidazole and tinidazole have been in clinical use for decades, primarily targeting protozoa such as Trichomonas vaginalis, Giardia duodenalis, and various anaerobic bacteria.[1][3][4] The core mechanism of action relies on the selective reduction of the nitro group within these anaerobic organisms, a process inefficient in aerobic host cells.[4][5] This reduction, often mediated by low-redox-potential proteins like pyruvate:ferredoxin oxidoreductase (PFOR), generates reactive nitroso radicals and other cytotoxic intermediates that induce lethal damage to microbial DNA and other macromolecules.[4][5][6]
The derivatization of the 5-nitroimidazole core with sulfanyl (-S-) containing moieties represents a strategic effort to enhance the therapeutic profile of this drug class. The introduction of sulfanyl linkers and various terminal groups can modulate the physicochemical properties of the parent molecule, including:
Solubility and Permeability: Altering lipophilicity to improve membrane transport and bioavailability.[4]
Pharmacokinetic Profile: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Target Specificity and Potency: Modifying the electronic properties of the nitroimidazole ring to potentially enhance the efficiency of reductive activation or to interact with additional biological targets.
Overcoming Resistance: Creating novel structures that may evade existing resistance mechanisms, which often involve decreased drug activation.[4]
This guide outlines a logical and robust workflow for the in vitro characterization of these promising derivatives.
A Strategic Workflow for In Vitro Evaluation
A systematic in vitro evaluation is critical to identify promising lead candidates for further development. The workflow should be designed as a filtering cascade, starting with broad activity screening and progressing to more detailed mechanistic and safety profiling.
Caption: High-level workflow for the in vitro evaluation of novel derivatives.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the core assays required to evaluate 5-nitroimidazole-sulfanyl derivatives.
Antimicrobial Susceptibility Testing
The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Causality Behind Experimental Choices:
Methodology: Broth microdilution is the standard and preferred method for its scalability and quantitative results, allowing for the testing of multiple compounds and concentrations simultaneously.
Media: The choice of broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) is critical as it must support robust microbial growth without interfering with the compound's activity.
Inoculum Density: Standardizing the initial number of microbial cells is paramount for reproducibility. A high inoculum can overwhelm the compound, leading to falsely high MIC values.
Step-by-Step Protocol: Broth Microdilution
Preparation of Compound Stock:
Dissolve the synthesized derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
Expert Insight: DMSO is chosen for its ability to dissolve a wide range of organic compounds and its low toxicity to most microbes at the final concentrations used in the assay (typically ≤1%).
Plate Preparation:
Using a 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
Inoculum Preparation:
Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight on an appropriate agar plate or in broth.
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation and Incubation:
Add 10 µL of the standardized inoculum to each well of the microtiter plate.
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
MIC Determination:
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Optionally, a growth indicator like resazurin can be added to aid in the determination.
Antiparasitic Activity Assays
Evaluating activity against protozoan parasites often requires different methodologies depending on the parasite's life cycle stage. For instance, with Leishmania, it's crucial to test against both the free-living promastigote and the clinically relevant intracellular amastigote forms.[7]
Seed murine macrophages (e.g., J774-G8 cell line) in a 96-well plate at a density of ~5 x 10⁴ cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ atmosphere.
Expert Insight: Macrophages are the natural host cells for Leishmania amastigotes, making this a biologically relevant model.
Parasite Infection:
Infect the adherent macrophages with late-stage promastigotes of Leishmania spp. at a parasite-to-macrophage ratio of approximately 10:1.
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
Wash the wells gently with sterile phosphate-buffered saline (PBS) to remove any non-phagocytosed parasites.
Compound Treatment:
Prepare serial dilutions of the 5-nitroimidazole-sulfanyl derivatives in the appropriate cell culture medium.
Add the diluted compounds to the infected macrophage cultures and incubate for an additional 48-72 hours.
Quantification of Infection:
Fix the cells with methanol and stain with Giemsa stain.
Using a light microscope, count the number of amastigotes per 100 macrophages for each compound concentration.
The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of infection reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity and Selectivity Profiling
A crucial step is to determine if the compound's activity is specific to the pathogen or if it is generally toxic to host cells. This is assessed by performing cytotoxicity assays on mammalian cell lines.
Causality Behind Experimental Choices:
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Cell Lines: Using a non-cancerous cell line like Vero (monkey kidney epithelial cells) provides a general indication of toxicity to normal cells.[8] If the compounds are being considered for cancer applications, then relevant cancer cell lines (e.g., MCF-7 for breast cancer) would be used.[8]
Step-by-Step Protocol: MTT Cytotoxicity Assay
Cell Seeding:
Seed a mammalian cell line (e.g., Vero cells) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.
Compound Exposure:
Add serial dilutions of the test compounds to the cells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
MTT Addition and Incubation:
Remove the medium containing the compounds.
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
Formazan Solubilization and Measurement:
Carefully remove the MTT-containing medium.
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
Calculating the Selectivity Index (SI):
The SI is a critical parameter for gauging the therapeutic window of a compound.
SI = IC₅₀ (Mammalian Cells) / IC₅₀ (Parasite or Microbe)
A higher SI value indicates greater selectivity for the pathogen over host cells and is a desirable characteristic for a drug candidate.
Probing the Mechanism of Action
Understanding how a compound works is essential. For 5-nitroimidazoles, the key event is the generation of reactive species following the reduction of the nitro group.
Caption: Reductive activation mechanism of 5-nitroimidazole derivatives.
Protocol: Intracellular Reactive Oxygen Species (ROS) Detection
This assay can indirectly probe the generation of reactive species.
Cell Loading:
Incubate the target cells (e.g., parasites or bacteria) with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30-60 minutes. DCFH-DA is cell-permeable and non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Compound Treatment:
Wash the cells to remove excess probe.
Treat the cells with various concentrations of the 5-nitroimidazole-sulfanyl derivatives. Include a positive control (e.g., H₂O₂) and a negative control.
Fluorescence Measurement:
Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~530 nm). A significant increase in fluorescence indicates the generation of reactive species.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Example In Vitro Activity Profile of Novel 5-Nitroimidazole-Sulfanyl Derivatives
Compound ID
MIC (µg/mL) vs S. aureus
IC₅₀ (µM) vs L. mexicana amastigotes
IC₅₀ (µM) vs Vero Cells
Selectivity Index (SI)
Derivative A
16
5.2
>100
>19.2
Derivative B
64
25.8
>100
>3.9
Metronidazole
>128
10.5
>200
>19.0
Data is hypothetical and for illustrative purposes only.
Interpretation: In this example, Derivative A shows promising antibacterial activity and potent anti-leishmanial activity with high selectivity, making it a strong candidate for further investigation. Derivative B is less active and less selective.
Conclusion
The in vitro evaluation of 5-nitroimidazole-sulfanyl derivatives is a multi-step process that requires careful planning and execution. By following a logical workflow that progresses from broad screening to detailed mechanistic and safety studies, researchers can effectively identify compounds with therapeutic potential. The protocols and rationales provided in this guide serve as a robust framework for these critical early-stage drug discovery efforts.
References
Mahlangu, S. et al. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum.
Nardi, A. et al. (1985). In-vitro studies of two 5-nitroimidazole derivatives. PubMed.
RxList (2021). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. RxList.
Vichi-Ramírez, M. M. et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI.
Upcroft, P. et al. (2006). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy.
Khan, M. A. et al. (2014). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules.
Fonseca-Berzal, C. et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.
Encyclopedia.pub (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Encyclopedia.pub.
Kumar, R. et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.
Blanco, Z. et al. (2021). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. ResearchGate.
de Souza, E. M. et al. (2020). In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Memórias do Instituto Oswaldo Cruz.
Advanced Structure-Activity Relationship (SAR) Analysis of Nitropyridine Derivatives
Executive Summary This technical guide analyzes the pharmacophoric utility of nitropyridine derivatives, a class of nitrogen heterocycles increasingly pivotal in oncology and infectious disease research.[1] Unlike simple...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the pharmacophoric utility of nitropyridine derivatives, a class of nitrogen heterocycles increasingly pivotal in oncology and infectious disease research.[1] Unlike simple pyridines, the introduction of a nitro group (
) induces profound electronic desymmetrization, creating unique electrophilic sites and metabolic triggers. This document dissects the structure-activity relationships (SAR) governing their efficacy as microtubule destabilizers , kinase inhibitors , and hypoxia-activated prodrugs .
Chemical Foundation: The Nitropyridine Core
The nitropyridine scaffold is defined by the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group.
Electronic Desymmetrization: The pyridine nitrogen (N1) already pulls electron density. Adding a nitro group at C3 or C4 exacerbates this deficiency, making the ring highly susceptible to Nucleophilic Aromatic Substitution (
), particularly at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen.
Metabolic Liability vs. Asset: The nitro group is a "soft spot" for enzymatic reduction. In hypoxic environments (solid tumors, tubercular granulomas), nitroreductases convert
to hydroxylamines () or amines (), triggering a polarity switch that can activate prodrugs or lock the molecule into a target.
SAR Logic Visualization
The following diagram illustrates the core electronic and functional logic of the nitropyridine scaffold.
Figure 1: Functional mapping of the nitropyridine scaffold. The C3-nitro group activates the C2 position for substitution, enabling the introduction of diversity elements crucial for kinase or tubulin binding.
Therapeutic SAR Analysis
Anticancer: Microtubule Destabilization
Recent studies highlight 3-nitropyridine derivatives (e.g., 4AZA2891) as potent microtubule-targeting agents. The SAR rules for this subclass are distinct from kinase inhibitors.
The C3-Nitro Anchor: The nitro group is not merely an electronic modulator; it often forms critical electrostatic interactions within the colchicine-binding site of tubulin.
C2-Substituent Bulk: Unlike kinase inhibitors that favor small H-bond donors at C2, tubulin-targeting nitropyridines tolerate and often require bulky lipophilic groups (e.g., substituted anilines or aryl ethers) to fill the hydrophobic pocket.
Selectivity: The 3-nitro configuration is superior to 2-nitro or 4-nitro isomers for this specific binding mode.
Kinase Inhibition (CDK2 / ALK2)
In the context of kinase inhibition (e.g., CDK2, ALK2), the nitropyridine core serves as a hinge-binding mimic.
The Hinge Binder: A 2-amino-3-nitropyridine motif is critical. The C2-amino group acts as a hydrogen bond donor to the kinase hinge region, while the N1 of the pyridine ring acts as an acceptor.
Electronic Tuning: The C3-nitro group withdraws electron density, increasing the acidity of the C2-amino protons (
), thereby strengthening the hydrogen bond with the kinase backbone carbonyl.
Substitution at C5/C6: Introduction of halogens (Br, F) or small alkyl groups at C5 modulates metabolic stability and can pick up additional hydrophobic interactions in the gatekeeper region.
Antimicrobial Activity (Nitro-Reduction)
For antitubercular agents (e.g., analogs of 2-bromo-5-fluoro-3-nitropyridine), the mechanism often relies on bioactivation.
Prodrug Activation: The nitro group is reduced by bacterial nitroreductases (e.g., Ddn in M. tuberculosis) to reactive intermediates that form adducts with bacterial DNA or proteins.
SAR Rule: Steric crowding around the nitro group (e.g., bulky groups at C2/C4) can hinder enzymatic reduction, reducing potency. Therefore, antimicrobial nitropyridines often possess less sterically demanding substituents compared to their anticancer counterparts.
Comparative Data Summary
Feature
Kinase Inhibitors
Microtubule Destabilizers
Antimicrobial Agents
Core Scaffold
2-amino-3-nitropyridine
2-alkoxy/amino-3-nitropyridine
Halogenated 3-nitropyridine
Key Mechanism
ATP-competitive binding (Hinge)
Colchicine-site binding
Nitro-reduction / Covalent adducts
C2 Substituent
Small amine (, )
Bulky aryl/heteroaryl
Small leaving group or amine
C3 Substituent
Nitro (activates C2-amine)
Nitro (electrostatic contact)
Nitro (essential for bioactivation)
Potency Range
Experimental Protocols
Synthesis of 2-Amino-3-Nitropyridine Derivatives via
This protocol describes the synthesis of a C2-substituted 3-nitropyridine, the most versatile intermediate for both kinase and tubulin research. The reaction leverages the C3-nitro group's electron-withdrawing power to facilitate nucleophilic attack at C2.
Reagents:
Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)
Nucleophile: Substituted aniline or aliphatic amine (1.1 equiv)
Base: Diisopropylethylamine (DIPEA) or
(2.0 equiv)
Solvent: DMF or Ethanol (anhydrous)
Workflow Diagram:
Figure 2: Step-by-step synthesis of 2-amino-3-nitropyridine derivatives via Nucleophilic Aromatic Substitution.
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (2.0 mL).
Addition: Add the selected amine nucleophile (1.1 mmol) followed by DIPEA (2.0 mmol). The solution may darken immediately due to complex formation.
Reaction: Heat the mixture to 80°C under an inert atmosphere (
). Monitor the disappearance of the starting chloride by TLC (Hexane:EtOAc 7:3) or LCMS. Reaction typically completes in 4–6 hours.
Workup: Cool the reaction to room temperature and pour slowly into 20 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.
Isolation: Filter the solid, wash with cold water (
), and dry under vacuum.
Validation: Verify structure via
-NMR. Look for the disappearance of the C2-Cl signal and the appearance of amine and alkyl/aryl proton signals.
To confirm the mechanism of action for 3-nitropyridine derivatives suspected of targeting microtubules.
Reagent Prep: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
Baseline: Prepare a blank (tubulin + GTP + buffer) and a positive control (Paclitaxel or Colchicine).
Treatment: Incubate tubulin solution with the test nitropyridine derivative (
) at 37°C.
Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
Interpretation: A reduction in fluorescence increase rate compared to vehicle control indicates inhibition of polymerization (destabilizer). An increase indicates stabilization.
References
Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int. J. Mol. Sci. 2024.[2] Link
3-Nitropyridine Analogues as Novel Microtubule-Targeting Agents. Cancers (Basel). 2020. Link
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. J. Med. Chem. 2014. Link
Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 2021. Link
Discovery of New Pyrazolopyridine Derivatives as CDK2 Inhibitors. Molecules. 2020. Link
"exploring the antimicrobial spectrum of nitropyridine compounds"
Title: The Nitropyridine Scaffold: A Technical Guide to Antimicrobial Spectrum, Mechanism, and Evaluation Executive Summary The nitropyridine moiety represents a privileged scaffold in medicinal chemistry, distinct from...
Author: BenchChem Technical Support Team. Date: February 2026
Title: The Nitropyridine Scaffold: A Technical Guide to Antimicrobial Spectrum, Mechanism, and Evaluation
Executive Summary
The nitropyridine moiety represents a privileged scaffold in medicinal chemistry, distinct from its carbocyclic analog (nitrobenzene) due to the profound electronic deficiency induced by the pyridine nitrogen. This guide explores the antimicrobial utility of nitropyridine derivatives, moving beyond simple bacteriostasis to discuss their role as bactericidal agents, biofilm disruptors, and metallo-enzyme inhibitors. We analyze the structure-activity relationships (SAR) that govern their efficacy against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, and provide validated protocols for their biological characterization.
Chemical Foundation & Structure-Activity Relationship (SAR)
The antimicrobial potency of nitropyridines is governed by the synergistic electron-withdrawing effects of the nitro group (
) and the pyridine ring nitrogen. This creates a highly electrophilic core susceptible to nucleophilic attack and enzymatic reduction.
The Electronic Landscape
3-Nitropyridine vs. 4-Nitropyridine: The position of the nitro group dictates reactivity. 3-nitropyridines are generally more stable and serve as excellent substrates for nucleophilic aromatic substitution (
) at the 2- or 4-positions, allowing for the introduction of solubility-enhancing amines or lipophilic ethers.
The "Warhead" Hypothesis: The nitro group often acts as a prodrug "warhead." In anaerobic or microaerophilic environments, bacterial nitroreductases (Type I and II) reduce the
group to reactive nitroso () and hydroxylamine () intermediates. These species induce DNA strand breaks and oxidative stress.
Critical Substituents
Halogens (F, Br): Introduction of fluorine (e.g., 2-bromo-5-fluoro-3-nitropyridine) increases lipophilicity and metabolic stability while enhancing cell membrane permeability.
Amino Groups: A 2-amino substitution (2-amino-3-nitropyridine) often reduces direct toxicity to mammalian cells while maintaining bacterial ribosome affinity.
Fused Systems: Fusing the nitropyridine ring (e.g., imidazo[4,5-b]pyridine or the 8-hydroxyquinoline scaffold of nitroxoline) locks the conformation and can create bidentate chelation sites for metal ions essential to bacterial enzymes.
Figure 1: SAR Logic of Nitropyridine Antimicrobials
Highly active. Nitro-reduction is efficient in these organisms.
Gram-Negative
E. coli, P. aeruginosa
Variable.[3] Requires optimized lipophilicity (e.g., halogenation) to penetrate the outer membrane.
Mycobacteria
M. tuberculosis
3-nitropyridine derivatives show promise as antitubercular agents, potentially via DprE1 inhibition or radical generation.
Fungi
C. albicans
Activity often linked to inhibition of 14α-demethylase (ergosterol synthesis).[5]
Mechanistic Pathways
The mechanism is rarely singular. We identify three primary modes:
Reductive Activation (The "Nitro-Radical" Pathway): Similar to metronidazole, the nitro group acts as an electron sink. Single-electron reduction generates a nitro radical anion (
). In the presence of oxygen, this futile cycling generates superoxide anions (oxidative stress). In anaerobic pockets (biofilms), further reduction leads to covalent binding to bacterial DNA.
Metal Chelation (The "Nitroxoline" Mode): Derivatives with an adjacent hydroxyl or ring nitrogen (e.g., 8-hydroxy-5-nitroquinolines) chelate divalent cations (
, ). This strips essential metals from metallo-enzymes like New Delhi metallo-β-lactamase-1 (NDM-1) , restoring susceptibility to carbapenems.
Membrane Disruption: Highly lipophilic nitropyridines can insert into the lipid bilayer, disrupting the proton motive force (PMF).
To ensure data integrity and reproducibility (E-E-A-T), the following protocols are standardized based on CLSI guidelines but adapted for the physicochemical properties of nitropyridines (often low aqueous solubility).
Solubility & Stock Preparation
Challenge: Nitropyridines are often hydrophobic.
Protocol: Dissolve compounds in 100% DMSO to create a 10 mg/mL stock. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent toxicity masking the compound's effect.
Caption: Step-by-step screening cascade from library synthesis to mechanistic validation.
Challenges & Future Outlook
Mutagenicity: The primary risk with nitroaromatics is mutagenicity (Ames test positive). Future design must focus on "safe" nitro compounds where the reduction potential is tuned to be specific for bacterial nitroreductases, sparing mammalian mitochondria.
Resistance: While rare, resistance can emerge via downregulation of nitroreductase enzymes (e.g., ntrA gene mutations).
Combination Therapy: The most promising immediate application is using nitropyridines as adjuvants —compounds that may not kill bacteria alone but inhibit resistance mechanisms (like NDM-1), restoring the efficacy of standard antibiotics.
References
Vertex AI Search. (2025).[2] Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. National Institutes of Health. Link
Vertex AI Search. (2025).[2] Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Link
Vertex AI Search. (2025).[2] Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition.[8] PubMed. Link
Vertex AI Search. (2025).[2] Methods for screening and evaluation of antimicrobial activity: A review of protocols. National Institutes of Health. Link
Vertex AI Search. (2025).[2] Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.[3] Link
Application Note: Antimicrobial Susceptibility Profiling of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate
Executive Summary This guide details the technical workflow for evaluating the antimicrobial efficacy of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate (MNPSA). As a 5-nitropyridine derivative containing a thioether lin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the technical workflow for evaluating the antimicrobial efficacy of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate (MNPSA). As a 5-nitropyridine derivative containing a thioether linker and an ester moiety, MNPSA represents a class of "warhead" compounds often screened for activity against Mycobacterium tuberculosis, Staphylococcus aureus, and Gram-negative pathogens.
This protocol addresses the specific physicochemical challenges of MNPSA—specifically its hydrophobicity and ester stability—and provides a standardized method for Minimum Inhibitory Concentration (MIC) determination compliant with CLSI M07 standards.
Chemical Context & Mechanism of Action[1]
To design a robust experiment, one must understand the molecule's behavior in a biological system. MNPSA operates via two potential mechanisms, necessitating specific assay conditions.
The Nitro-Activation Pathway
Like metronidazole or nitrofurantoin, the 5-nitro group on the pyridine ring acts as a prodrug. It requires bioactivation by bacterial nitroreductases (Type I oxygen-insensitive or Type II oxygen-sensitive).
Experimental Implication: Activity may vary significantly between aerobic and anaerobic test conditions.
The Ester Hydrolysis Factor
The methyl acetate tail increases lipophilicity (LogP), aiding cell membrane penetration. However, intracellular or extracellular esterases may hydrolyze this into the corresponding carboxylic acid (free acid form).
Experimental Implication: The observed MIC may be a composite of the parent ester and the free acid metabolite.
Mechanistic Diagram
The following diagram illustrates the theoretical activation pathway of MNPSA within the bacterial cell.
Figure 1: Proposed mechanism of action showing cellular entry, potential ester hydrolysis, and nitro-reduction leading to DNA damage.
Pre-Analytical Considerations
Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation in aqueous media, which causes "false resistance" (compound crashes out) or "false susceptibility" (aggregates disrupt membranes).
Solubility & Stock Preparation
MNPSA is hydrophobic. Direct dissolution in water or media is not recommended .
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis by ambient moisture.
Solvent Tolerance Limits
Standard bacteria (e.g., E. coli ATCC 25922) tolerate up to 1% v/v DMSO without growth inhibition.
Critical Step: Ensure the final assay well contains ≤1% DMSO.
Calculation: If the highest test concentration is 64 µg/mL, the working solution added to the well should be prepared such that the DMSO dilution factor is respected.
Protocol: Broth Microdilution (MIC)
Standard: Adapted from CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).
Dilution: Add 25.6 µL of Stock (10 mg/mL) to 974.4 µL of CAMHB.
Note: This results in ~2.5% DMSO. Upon 1:1 dilution in the plate, this becomes 1.25%, which is borderline.
Optimization: For strict <1% DMSO compliance, prepare an intermediate stock at 1 mg/mL in DMSO, then dilute 1:100 into broth to get 10 µg/mL. For high concentrations (128 µg/mL), a higher DMSO tolerance control well is required.
Step 2: Serial Dilution (The Plate Map)
Add 100 µL of CAMHB to columns 2 through 12.
Add 200 µL of the 2X MNPSA solution (from Step 1) to Column 1.
Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 5 times.
Repeat transfer to Column 10. Discard 100 µL from Column 10.
Column 11: Growth Control (Media + Inoculum + DMSO vehicle).
Column 12: Sterility Control (Media only).
Step 3: Inoculum Preparation
Select 3-5 colonies from an overnight agar plate.
Suspend in saline to reach 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).
Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL (2X Inoculum).
Step 4: Assay Initiation
Add 100 µL of the diluted inoculum (Step 3) to wells in Columns 1–11.
Add 100 µL of sterile CAMHB to Column 12 (Sterility Control).
Final Volume: 200 µL per well.
Final Bacterial Density: ~5 x 10^5 CFU/mL.
Step 5: Incubation & Readout
Seal plate with breathable film.
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
Readout: Visual inspection or OD600 measurement.
MIC Definition: The lowest concentration with no visible growth (or <10% of growth control OD).
Data Analysis & Interpretation
Representative Data Structure
Organize your results in the following format to ensure comparability.
Strain
Genotype
MNPSA MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Interpretation
S. aureus ATCC 29213
Wild Type
8
0.25
Moderate Activity
E. coli ATCC 25922
Wild Type
>64
0.015
Inactive (Efflux likely)
E. coli (ΔtolC)
Efflux Deficient
16
<0.015
Efflux Susceptible
Troubleshooting "Skipped Wells"
If you observe growth at 32 µg/mL, no growth at 16 µg/mL, and growth at 8 µg/mL (a "skipped well"), this indicates precipitation .
Cause: MNPSA is insoluble at 32 µg/mL in broth, forming crystals that do not inhibit bacteria, while 16 µg/mL remains soluble and active.
Solution: Repeat the assay with a lower maximum concentration range or verify solubility by centrifugation of the media prior to inoculation.
Advanced Evaluation: Synergy Testing
Nitro-pyridines often exhibit synergy with oxidative stress inducers or cell wall inhibitors.
Checkerboard Assay Workflow
Figure 2: Checkerboard assay workflow for determining Fractional Inhibitory Concentration Index (FICI).
FICI Calculation:
≤ 0.5: Synergistic
> 0.5 to 4.0: Indifferent
> 4.0: Antagonistic
References
Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51341867: Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate. [Link]
Denny, W. A., & Palmer, B. D. (2010). Nitro-based hypoxia-activated prodrugs for cancer therapy. In Comprehensive Medicinal Chemistry II. (Context on nitro-reduction mechanism). [Link]
"analytical methods for quantification of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate"
APPLICATION NOTE: AN-2026-NPY Executive Summary This guide details the analytical quantification of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate (CAS: 224635-20-5), a critical intermediate in the synthesis of pyridine...
Author: BenchChem Technical Support Team. Date: February 2026
APPLICATION NOTE: AN-2026-NPY
Executive Summary
This guide details the analytical quantification of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate (CAS: 224635-20-5), a critical intermediate in the synthesis of pyridine-based active pharmaceutical ingredients (APIs). Due to the presence of the nitro-pyridine moiety , this compound presents two distinct analytical challenges:
Stability: The ester linkage is susceptible to hydrolysis, and the thioether is prone to oxidation.
Safety (PGI Potential): Nitro-aromatics are often classified as Potentially Genotoxic Impurities (PGIs), requiring trace-level quantification (ppm level) in final drug substances.
This protocol provides a High-Performance Liquid Chromatography (HPLC-UV) method for assay/purity analysis and an LC-MS/MS method for trace quantification.
Physicochemical Profile & Target Analyte
Property
Description
Chemical Name
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate
CAS Number
224635-20-5
Molecular Formula
C₈H₈N₂O₄S
Molecular Weight
228.23 g/mol
Structure
Pyridine ring substituted with a nitro group (pos.[1][2] 5) and a methyl thioglycolate group (pos. 2).
Solubility
Soluble in Acetonitrile (ACN), DMSO, Ethyl Acetate. Sparingly soluble in water.
Chromophore
Strong UV absorption at 290–310 nm (Nitro-pyridine conjugation).
Critical Alert
Moisture Sensitive: Ester hydrolysis yields the corresponding acid.
Method A: HPLC-UV for Purity & Assay (Process Control)
Objective: Quantification of the main compound and detection of synthesis by-products (e.g., 2-chloro-5-nitropyridine, methyl thioglycolate).
3.1 Chromatographic Conditions
System: Agilent 1290 Infinity II or equivalent (Quaternary Pump, DAD).
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Rationale: A C18 stationary phase provides robust retention for the hydrophobic pyridine ring. The "Plus" or end-capped version reduces tailing caused by the basic pyridine nitrogen interacting with silanols.
Mobile Phase A: 0.1% Formic Acid in Water.
Rationale: Acidic pH (~2.7) protonates the pyridine nitrogen (pKa ~2-3 due to electron-withdrawing nitro group) and suppresses ionization of potential acid impurities, improving peak shape. Crucially, it prevents on-column ester hydrolysis.
The following diagram illustrates the decision matrix for selecting the appropriate method and the critical sample handling steps to ensure data integrity.
Caption: Analytical decision tree distinguishing between process control (HPLC-UV) and safety monitoring (LC-MS/MS) workflows.
Validation Criteria (ICH Q2)
To ensure the method is "self-validating" as requested, the following acceptance criteria must be met:
Parameter
Acceptance Criteria
Expert Insight
Specificity
No interference at retention time (RT) from blank or placebo.
Critical due to potential hydrolysis products (Acid form) eluting earlier.
Linearity
R² > 0.999 (Range: 80–120% of target).
Nitro aromatics can show non-linearity at high conc. due to detector saturation; dilute if necessary.
Precision
RSD < 2.0% (n=6 injections).
If RSD is high, check autosampler temperature (keep at 4°C to prevent degradation).
Accuracy
Recovery 98.0% – 102.0%.
Spike recovery is preferred over standard addition for assay methods.
LOD/LOQ
S/N > 3 (LOD) and > 10 (LOQ).
For Method B (Trace), LOQ should be ≤ 1.0 ppm relative to the drug substance.
Troubleshooting & Expert Tips
Peak Tailing: The pyridine nitrogen is basic. If tailing occurs, increase buffer concentration (e.g., 20 mM Phosphate pH 3.0) or use a column with high carbon load and extensive end-capping.
Ghost Peaks: This compound contains sulfur. Ensure the mobile phase is degassed thoroughly to prevent oxidation to sulfoxides during the run, which appear as small pre-peaks.
Hydrolysis: If a peak appears at RRT ~0.6-0.8, it is likely the carboxylic acid hydrolysis product . Confirm by injecting a sample stored at pH 9 for 1 hour.
References
Chemical Identification: National Center for Biotechnology Information. (2025).[2][5][6] PubChem Compound Summary for CID 51341867, Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate. Retrieved from [Link]
ICH Guidelines: International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Application Notes and Protocols: Evaluating the Anticancer Potential of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate
Introduction: The Therapeutic Promise of Pyridine Derivatives Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Among the vast landscape of chem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise of Pyridine Derivatives
Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Among the vast landscape of chemical scaffolds, pyridine derivatives have emerged as a particularly promising class of compounds in anticancer drug discovery.[1][2] These nitrogen-containing heterocyclic compounds are integral to numerous biologically active molecules and have demonstrated efficacy against a range of malignancies, including breast, myeloid leukemia, pancreatic, and liver cancers.[1] The structural versatility of the pyridine ring allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel pyridine derivative, Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate . We will delineate a strategic and logical workflow, from the initial selection of appropriate cancer cell lines to a multi-faceted assessment of the compound's cytotoxic and mechanistic properties. The protocols herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Rationale for Investigation
The core structure of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate, featuring a substituted pyridine ring, provides a strong rationale for investigating its anticancer potential. The presence of the nitro group, a well-known pharmacophore in medicinal chemistry, further warrants this exploration. Our objective is to systematically characterize the compound's activity profile, laying the groundwork for potential future preclinical and clinical development.
Experimental Workflow: A Multi-tiered Approach
A comprehensive evaluation of a novel anticancer compound requires a multi-pronged approach. We propose a tiered workflow that begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies to elucidate the mode of action.
Figure 1: A tiered experimental workflow for the comprehensive in vitro evaluation of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the broad-spectrum cytotoxicity of the compound across a panel of cancer cell lines representing diverse tumor types. This approach helps in identifying sensitive cancer types and provides a preliminary understanding of the compound's therapeutic window.[3][4]
Recommended Cancer Cell Line Panel
The selection of a diverse panel of human cancer cell lines is crucial for a comprehensive initial screening.[4] The following table outlines a suggested panel, including their tissue of origin and key characteristics.
Triple-negative (ER, PR, and HER2-negative), highly invasive[5]
HCT-116
Colorectal Carcinoma
p53 wild-type, microsatellite unstable
HT-29
Colorectal Adenocarcinoma
p53 mutant, epithelial-like
A549
Lung Carcinoma
Adenocarcinomic human alveolar basal epithelial cells
Jurkat
Acute T-cell Leukemia
Immortalized T lymphocyte cell line
K-562
Chronic Myelogenous Leukemia
Erythroleukemia cell line
U-937
Histiocytic Lymphoma
Monocytic cell line, useful for studying monocytic differentiation[6]
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Step-by-Step Protocol:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
Compound Treatment: Prepare serial dilutions of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[8]
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[9]
Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[10][11] It offers a good alternative to the MTT assay and is particularly suitable for adherent cell lines.[11][12]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[11]
Step-by-Step Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[13]
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[10]
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTT assay.
Tier 2: Mechanistic Elucidation
Once the IC₅₀ values are determined, the next step is to investigate the underlying mechanisms of cell death induced by the compound in the most sensitive cell lines.
Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay
Activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[14]
Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide, which is a target for activated caspase-3 and -7. Cleavage of the substrate by the caspases releases a luminescent signal that is proportional to the amount of caspase activity.[14][15]
Step-by-Step Protocol:
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate at concentrations around the IC₅₀ value for 24-48 hours.
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells according to the manufacturer's instructions (e.g., Promega).
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate) and compare the treated samples to the vehicle control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle.[16] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]
Step-by-Step Protocol:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol 5: Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[20][21][22]
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[23][24]
Step-by-Step Protocol:
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound for a specified time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific, Promega, or Cell Signaling Technology).
Incubation: Incubate at room temperature for 30 minutes, protected from light.[23][24]
Stop Reaction: Add the stop solution provided in the kit.
Absorbance Measurement: Measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Tier 3: Signaling Pathway Analysis
To gain deeper insights into the compound's mechanism of action, it is essential to investigate its effects on key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.[25][26][27]
Figure 2: Simplified representation of the PI3K/Akt and MAPK signaling pathways, which are critical regulators of cell proliferation and survival in cancer.[28][29][30][31][32]
Protocol 6: Western Blot Analysis of PI3K/Akt and MAPK Pathway Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins, including their phosphorylation status, which is indicative of their activation state.
Step-by-Step Protocol:
Cell Treatment and Lysis: Treat sensitive cell lines with the compound at its IC₅₀ concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK).
Secondary Antibody Incubation and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Interpretation and Reporting
All quantitative data should be presented in a clear and concise manner. The use of tables to summarize IC₅₀ values and graphical representations of dose-response curves, cell cycle distribution, and protein expression levels is highly recommended.
Example Data Summary Table
Cell Line
IC₅₀ (µM) of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate
MCF-7
[Insert Value]
MDA-MB-231
[Insert Value]
HCT-116
[Insert Value]
HT-29
[Insert Value]
A549
[Insert Value]
Jurkat
[Insert Value]
K-562
[Insert Value]
U-937
[Insert Value]
Conclusion
This comprehensive guide provides a robust framework for the in vitro evaluation of the anticancer potential of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate. By following this tiered approach, researchers can systematically characterize the compound's cytotoxic activity, elucidate its mechanism of action, and identify potential molecular targets. The data generated from these studies will be instrumental in determining the future trajectory of this promising pyridine derivative in the drug development pipeline.
References
2-{[5-((Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022). MDPI. Retrieved from [Link]
MAPK Pathways in Cancer Metastasis. (2022). Encyclopedia.pub. Retrieved from [Link]
MAPK signaling pathway. (n.d.). Cusabio. Retrieved from [Link]
Pyridine Derivatives as Anticancer Agents: FDA-Approved Drugs and Promising Reported Compounds. (2022). Semantic Scholar. Retrieved from [Link]
ERK/MAPK signalling pathway and tumorigenesis (Review). (2020). Spandidos Publications. Retrieved from [Link]
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal. Retrieved from [Link]
A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. (2022). PMC. Retrieved from [Link]
Caspase-Glo® 3/7 Assay System. (n.d.). Promega GmbH. Retrieved from [Link]
Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (2021). PMC - NIH. Retrieved from [Link]
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
PI3K/Akt signalling pathway and cancer. (2004). PubMed. Retrieved from [Link]
Instigating the In Vitro Anticancer Activity of New Pyridine-Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes: Synthesis, Structure, DFT, Docking, and MD Simulation Studies. (2022). PubMed. Retrieved from [Link]
(PDF) Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives. (2018). ResearchGate. Retrieved from [Link]
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]
Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience Blog. Retrieved from [Link]
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). PMC - PubMed Central. Retrieved from [Link]
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. Retrieved from [Link]
SRB assay for measuring target cell killing V.1. (2023). Protocols.io. Retrieved from [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Creative Bioarray. Retrieved from [Link]
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2022). ACS Omega. Retrieved from [Link]
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC - PubMed Central. Retrieved from [Link]
Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. Retrieved from [Link]
Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. (2019). PubMed. Retrieved from [Link]
(PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). ResearchGate. Retrieved from [Link]
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. Retrieved from [Link]
Assaying cell cycle status using flow cytometry. (2015). PMC - NIH. Retrieved from [Link]
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2023). IJSAT. Retrieved from [Link]
Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. (2017). Scholars Middle East Publishers. Retrieved from [Link]
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI. Retrieved from [Link]
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). PMC - NIH. Retrieved from [Link]
"method for assessing the purity of synthesized Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate"
Introduction & Chemical Context Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate (CAS: 21820-23-9, analogous structures cited) is a critical intermediate in the synthesis of fused pyridine heterocycles and potential pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate (CAS: 21820-23-9, analogous structures cited) is a critical intermediate in the synthesis of fused pyridine heterocycles and potential pharmaceutical active ingredients (APIs). Its structure features a nitropyridine core linked via a thioether bridge to a methyl acetate moiety.
The synthesis typically involves the nucleophilic aromatic substitution (
) of 2-chloro-5-nitropyridine with methyl thioglycolate in the presence of a base. Consequently, the purity assessment must rigorously detect unreacted starting materials, hydrolysis byproducts, and oxidation impurities (sulfoxides/sulfones) common to thioethers.
To ensure pharmaceutical-grade quality, a multi-modal analytical strategy is required. This workflow integrates quantitative chromatography with structural spectroscopy.
Figure 1: Decision-tree workflow for the purity assessment of the target thioether intermediate.
Purpose: Quantitative determination of purity and quantification of specific impurities.
Principle: Reversed-Phase Chromatography (RP-HPLC) separates components based on hydrophobicity. The nitropyridine chromophore allows for sensitive UV detection.
Method Parameters
Parameter
Specification
Rationale
Column
C18 (L1), ,
Standard stationary phase for moderately polar organics.
Mobile Phase A
Water + 0.1% (or Formic Acid)
Acidic modifier suppresses silanol activity and keeps the acid impurity protonated (improving peak shape).
Mobile Phase B
Acetonitrile (ACN)
Strong organic modifier for elution of hydrophobic aromatics.
Flow Rate
Standard flow for 4.6 mm ID columns.
Detection
UV @ 290 nm (Primary), 254 nm (Secondary)
Nitropyridines have a distinct absorption max .
Column Temp
Ensures retention time reproducibility.
Injection Vol
Standard injection volume.
Gradient Profile
0-2 min: 10% B (Isocratic hold to retain polar acid impurities)
2-15 min: 10%
90% B (Linear gradient to elute target and non-polar starting materials)
15-20 min: 90% B (Wash to remove disulfides or highly retained oligomers)
20-25 min: 10% B (Re-equilibration)
Impurity Fate Mapping (Elution Order)
Understanding the relative polarity is crucial for peak identification without individual standards for every impurity.
Hydrolysis Product (Acid): Elutes First. The free carboxylic acid (formed by ester hydrolysis) is the most polar species.
Sulfoxide Impurity: Elutes Early. Oxidation of the sulfur atom increases polarity.
Target Molecule: Mid-Elution.
Starting Material (2-Cl-5-nitropyridine): Elutes Late. Lacks the polar ester tail; significantly more hydrophobic.
Disulfide Impurity: Elutes Last. Dimer of the thioglycolate; highly non-polar.
Self-Validating System Suitability
Before analyzing samples, the system must pass these criteria using a standard solution:
Tailing Factor (
): (Ensures no secondary interactions).
Theoretical Plates (
): (Ensures column efficiency).
Precision: RSD of peak area
for 5 replicate injections.
Protocol 2: Structural Confirmation via 1H NMR
Purpose: To confirm the chemical structure and detect non-UV active impurities (e.g., residual solvents, inorganic salts).
Solvent: DMSO-
is preferred for solubility and preventing exchange of labile protons.
Stoichiometry Check: Integration of the Aromatic region (3H total) vs. the Methyl Ester (3H) must be 1:1. Deviation suggests a mixture of cleaved product.
Solvent Residuals: Check for DMF (
) or Acetone (), common in reactions.
Synthesis & Impurity Pathway Visualization[1]
Understanding the origin of impurities allows for process control.
Figure 2: Synthesis pathway highlighting the origin of critical impurities (Oxidation, Hydrolysis, Dimerization).
Ancillary Protocols
Melting Point Determination
Method: Capillary method,
ramp near melt.
Expectation: While specific literature values vary for derivatives, pure crystalline nitro-pyridine thioethers typically melt between 90°C and 130°C .
Criterion: A sharp melting range (
) indicates high purity. A broad range () indicates solvent occlusion or organic impurities.
Thin Layer Chromatography (TLC)
Stationary Phase: Silica Gel
.
Mobile Phase: Hexane:Ethyl Acetate (3:1 or 2:1).
Visualization: UV Lamp (254 nm). The nitro group quenches fluorescence strongly (dark spot).
Rf Values (Approximate):
Starting Material (2-Cl-5-nitro): High Rf (Non-polar).
Target Ester: Medium Rf.
Acid Impurity: Baseline (Does not move without acid in eluent).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1543546, Methyl [(2-nitrophenyl)sulfonyl]acetate (Analogous Structure). Retrieved from [Link][1]
MDPI (2016). Synthesis of Nitropyridine Derivatives via SnAr. Molecules, 21(11).[2] (General synthetic methodology reference). Retrieved from [Link]
"optimizing reaction conditions for pyridinyl sulfanylacetate synthesis"
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Pyridinyl Sulfanylacetate Scaffolds Introduction Welcome to the Process Chemistry Support Hu...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Optimization of Reaction Conditions for Pyridinyl Sulfanylacetate Scaffolds
Introduction
Welcome to the Process Chemistry Support Hub. You are likely accessing this guide because you are synthesizing PPAR agonists, anti-inflammatory agents, or specific enzyme inhibitors where the pyridinyl sulfanylacetate moiety is the pharmacophore.
This scaffold presents a classic "deceptive simplicity" in organic synthesis. While it appears to be a basic thioether formation, it is plagued by three common failure modes:
Regioselectivity collapse (N-alkylation vs. S-alkylation).
Oxidative dimerization (Disulfide formation).
Zwitterionic solubility issues (Yield loss during workup).
This guide is structured as a series of Troubleshooting Tickets based on real-world optimization data.
Module 1: Strategic Route Selection
Before troubleshooting conditions, verify you are using the correct disconnection. There are two primary routes to this scaffold.
Decision Matrix: Which Route?
Figure 1: Decision tree for selecting the synthetic pathway based on electronic properties of the pyridine ring.
Module 2: Troubleshooting & Optimization (FAQs)
Ticket #101: "I'm getting a mixture of N-alkylated and S-alkylated products."
Diagnosis:
This occurs exclusively in Route B (using 2-mercaptopyridine). The starting material exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Under basic conditions, the resulting anion is an ambident nucleophile .
Hard Nucleophile (Nitrogen): Favored by hard electrophiles and polar protic solvents.
Soft Nucleophile (Sulfur): Favored by soft electrophiles and polar aprotic/non-polar solvents.
Corrective Protocol:
To force S-alkylation (the desired thioether), you must manipulate the Hard-Soft Acid-Base (HSAB) parameters.
Variable
Recommendation
Scientific Rationale
Base
Cesium Carbonate () or NaH
is a large, "soft" counterion that stabilizes the softer thiolate anion over the hard amide anion [1].
Solvent
DMF or Acetone
Avoid protic solvents (EtOH, ) which solvate the sulfur anion, reducing its nucleophilicity and favoring N-attack.
Temperature
0°C RT
Kinetic control favors S-alkylation. High heat promotes thermodynamic equilibration, often leading to N-alkylation.
Self-Validating Check:
Run a crude NMR.
S-product:
-protons of the acetate usually appear around 3.8 - 4.0 ppm .
N-product:
-protons shift downfield to 4.8 - 5.2 ppm due to the adjacent positively charged nitrogen ring current [2].
Ticket #102: "My yield is low, and I see a dimer impurity."
Diagnosis:
You are experiencing oxidative coupling . Thiols are easily oxidized to disulfides (
) in the presence of trace oxygen or metal impurities, especially under basic conditions.
Corrective Protocol:
Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to base addition.
Reducing Environment: Add 5-10 mol% of Triphenylphosphine (
) or perform the reaction under a strict inert atmosphere.
Stoichiometry: If using Route A (Chloropyridine + Thioglycolic acid), use 1.2 - 1.5 equivalents of thioglycolic acid to account for homocoupling loss.
Ticket #103: "I cannot isolate the product from the aqueous layer."
Diagnosis:
Pyridinyl sulfanylacetic acids are zwitterions .
The Pyridine Nitrogen is basic (
).
The Carboxylic Acid is acidic (
).
If you acidify to pH 1, the pyridine protonates (stays in water). If you basify to pH 10, the acid deprotonates (stays in water).
Corrective Protocol: Isoelectric Point Precipitation
Complete the reaction and evaporate organic solvents (DMF/Acetone).
Dilute residue with water (approx. 5-10 volumes).
Crucial Step: Slowly adjust pH to the Isoelectric Point (pI) , typically pH 3.5 - 4.5 for these substrates.
At this precise pH, the net charge is zero, and the product will precipitate as a solid.
Filter and wash with cold water.
Graphviz Workflow: Workup Logic
Figure 2: Workup decision logic for zwitterionic species isolation.
Module 3: Optimized Experimental Protocol
Scenario: Synthesis of 2-(pyridin-2-ylsulfanyl)acetic acid via Route A (Preferred for scalability).
Reagents:
2-Chloropyridine (1.0 eq)
Thioglycolic acid (1.2 eq)
(2.5 eq) - Note: Extra base required to neutralize the acid starting material.
DMF (10 volumes)
Step-by-Step Guide:
Setup: Charge a round-bottom flask with DMF. Sparge with
for 15 min.
Base Activation: Add
and Thioglycolic acid. Stir at RT for 30 min. Why? To form the dianion (carboxylate + thiolate) before introducing the electrophile.
Addition: Add 2-Chloropyridine.
Reaction: Heat to 90°C for 4-6 hours. Monitor by HPLC/TLC.
Checkpoint: If conversion stalls, add catalytic KI (10 mol%) to facilitate Finkelstein-like activation.
Workup:
Cool to RT.
Pour into crushed ice/water (50 volumes).
Acidify carefully with 2N HCl to pH 4.0 .
Stir for 1 hour to allow crystal growth (Ostwald ripening).
Technical Support Center: Photostability of Nitroaromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroaromatic compounds. This guide is designed to provide expert insights and practical solutions for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroaromatic compounds. This guide is designed to provide expert insights and practical solutions for challenges encountered during photostability testing in a laboratory setting. Nitroaromatic compounds are known for their photoreactivity, which can significantly impact experimental outcomes, drug efficacy, and safety. This resource offers troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photostability of nitroaromatic compounds.
Q1: What makes nitroaromatic compounds susceptible to photodegradation?
A: The photoreactivity of nitroaromatic compounds stems from the presence of the nitro group (–NO₂) attached to an aromatic ring. The electron-withdrawing nature of the nitro group, combined with the stable aromatic ring, makes these compounds resistant to oxidative degradation but susceptible to photochemical reactions.[1][2] Upon absorption of light, particularly UV radiation, the molecule can be promoted to an excited state, initiating a variety of degradation pathways.[2]
Q2: What are the primary photodegradation pathways for nitroaromatic compounds?
A: The degradation of nitroaromatic compounds can proceed through several major pathways:
Nitro-Nitrite Rearrangement: An intramolecular rearrangement to form a nitrite ester is a common mechanism.[2][3]
Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino groups.[4][5] This is a significant pathway, especially in the presence of a hydrogen source.[4]
Ring Oxidation: Hydroxyl radicals can attack the aromatic ring, leading to the formation of nitrophenols, nitrohydroquinones, and other oxidized species.[1][6]
Denitration: Elimination of the nitro group as nitrite or nitrate ions can also occur, leading to the formation of phenols and other aromatic compounds.[3][5]
Q3: What are the regulatory guidelines for photostability testing?
A: The primary regulatory guidance for photostability testing is the ICH Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Drug Substances and Products".[7][8][9] This guideline outlines the recommended conditions for light exposure, including the use of a light source that produces an output similar to the D65/ID65 emission standard (representing outdoor and indoor daylight) and a near UV lamp.[8][10] The guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies.[7]
Q4: What is a "forced degradation" study, and how does it relate to photostability?
A: A forced degradation or stress testing study deliberately exposes a drug substance or product to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12][13][14] For photostability, this involves exposing the compound to more intense light or for a longer duration than specified in ICH Q1B confirmatory studies, often in the range of 5-20% degradation.[11][15] This helps in developing and validating stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[9][12]
Troubleshooting Common Photostability Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My nitroaromatic compound shows no degradation in the solid state but degrades rapidly in solution.
Question: Why is there such a significant difference in photostability between the solid and solution states, and how can I address this?
Answer: This is a common observation. In the solid state, molecular mobility is restricted, which can limit the progression of certain photochemical reactions. In solution, the solvent can play a crucial role in the degradation process.
Causality: Solvents can act as hydrogen donors, facilitating the reduction of the nitro group.[4] Additionally, the presence of dissolved oxygen can lead to the formation of reactive oxygen species (ROS), which accelerate degradation. The pH of the solution can also influence the degradation rate and pathway.
Troubleshooting Steps:
Solvent Selection: Evaluate the photostability in a range of solvents with varying polarities and hydrogen-donating abilities. Consider using aprotic solvents if reduction is the primary degradation pathway.
Degas the Solvent: To minimize oxidation, sparge your solvent with an inert gas (e.g., nitrogen or argon) before and during the experiment to remove dissolved oxygen.
Control pH: If working with aqueous solutions, buffer the solution to a pH relevant to your application and investigate the effect of pH on stability.
Concentration Effects: The concentration of the drug can also influence the rate of a photochemical reaction.[16] Ensure you are using a consistent and relevant concentration.
Issue 2: I am observing unexpected or a large number of degradation products.
Question: My analytical results show a complex mixture of photoproducts that I cannot easily identify. What could be the cause, and how can I simplify the analysis?
Answer: The formation of multiple degradation products is characteristic of many photochemical reactions, which often proceed through free radical intermediates.[16]
Causality: The high energy of UV light can induce various reactions simultaneously, including oxidation, reduction, and rearrangement, leading to a complex product profile.[6][16] The presence of impurities in your sample or solvent can also act as photosensitizers, further complicating the degradation pathway.
Troubleshooting Steps:
Wavelength Control: If your light source is polychromatic, consider using filters to expose your sample to a narrower range of wavelengths. This can sometimes favor one degradation pathway over others.
Forced Degradation under Controlled Conditions: Conduct forced degradation studies under different, well-defined conditions (e.g., with and without oxygen, in different solvents) to selectively generate certain degradation products, aiding in their identification.
Advanced Analytical Techniques: Employ hyphenated analytical techniques such as LC-MS/MS or GC-MS to aid in the structural elucidation of the degradation products.[17]
Purity of Starting Material: Ensure the purity of your nitroaromatic compound and use high-purity solvents to avoid side reactions from impurities.
Issue 3: My photostability results are not reproducible.
Question: I am getting inconsistent degradation rates and product profiles between experiments. How can I improve the reproducibility of my photostability studies?
Answer: Reproducibility issues in photostability testing often stem from a lack of precise control over experimental parameters.
Causality: Factors such as light intensity, spectral distribution of the light source, temperature, sample geometry, and concentration can all affect the rate of a photochemical reaction.[16][18]
Troubleshooting Steps:
Calibrate Your Light Source: Regularly calibrate your light source using a validated chemical actinometric system or a calibrated radiometer/lux meter to ensure consistent light exposure.[7]
Control Temperature: Use a photostability chamber with temperature control to minimize the effect of thermal degradation and ensure consistent reaction kinetics.[19] Include a "dark control" sample stored at the same temperature to differentiate between thermal and photodegradation.[10]
Standardize Sample Preparation and Presentation: Use consistent sample containers (e.g., quartz cuvettes of a specific path length) and ensure the sample volume and concentration are the same for each experiment.[16]
Monitor Quantum Yield: For more rigorous studies, determine the quantum yield of the photodegradation reaction, which is a measure of the efficiency of a photochemical process.[20] This can help in comparing results across different experimental setups.
Best Practices and Experimental Protocols
Best Practices for Handling Nitroaromatic Compounds
Storage: Always store nitroaromatic compounds in light-protective containers (e.g., amber vials) and in a cool, dark place.
Labeling: Clearly label containers with "Protect from Light".[7]
Experimental Setup: When conducting experiments that are not focused on photostability, protect your samples from ambient laboratory light by using amber glassware or covering clear glassware with aluminum foil.
Protocol: Confirmatory Photostability Study of a Nitroaromatic Compound in Solution
This protocol is based on the principles outlined in the ICH Q1B guideline.
Objective: To assess the photostability of a nitroaromatic compound in a specific solvent under standardized light conditions.
Materials:
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon or metal halide lamp with D65/ID65 output) and a near UV lamp.
Calibrated radiometer/lux meter.
Quartz cuvettes or other suitable transparent containers.
Prepare a stock solution of the nitroaromatic compound in the chosen solvent at a known concentration.
Prepare the final sample solutions by diluting the stock solution to the desired concentration.
Sample Preparation:
Exposed Sample: Transfer an aliquot of the sample solution into a quartz cuvette.
Dark Control: Transfer an equal aliquot of the same sample solution into another quartz cuvette and wrap it completely in aluminum foil to protect it from light.[8][10]
Exposure:
Place both the exposed sample and the dark control in the photostability chamber.
Expose the samples to a total illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/m².[7]
Monitor and control the temperature within the chamber.
Sampling and Analysis:
At predetermined time points (including t=0 and the end of the exposure period), withdraw aliquots from both the exposed sample and the dark control.
Analyze the samples using a validated stability-indicating analytical method to determine the concentration of the parent compound and to detect and quantify any degradation products.
Data Analysis:
Compare the analytical profiles of the exposed sample and the dark control.
Calculate the percentage of degradation of the parent compound in the exposed sample relative to the dark control.
Characterize and quantify the major degradation products.
Data Presentation: Example Quantum Yields
The quantum yield (Φ) is a critical parameter for quantifying the efficiency of a photochemical reaction.
Note: The presence of an oxidizing agent like H₂O₂ significantly increases the quantum yield.
Visualizing Experimental Workflows and Pathways
Workflow for a Confirmatory Photostability Study
Caption: Workflow for a confirmatory photostability study.
Simplified Photodegradation Pathways of a Nitroaromatic Compound
Caption: Simplified photodegradation pathways.
References
Photostability - IAGIM.
Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing).
Application of photo degradation for remediation of cyclic nitramine and nitroarom
A Comprehensive Review on Photostability Chamber of Pharmaceutical Products - ijariie.
Photostability and Photostabilization of Drugs and Drug Products - SciSpace.
Factors affecting the selectivity of the photocatalytic conversion of nitroaromatic compounds over TiO2 to valuable nitrogen-containing organic compounds - RSC Publishing.
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
BIOREMEDIATION - Degradation of nitro arom
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed.
Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozon
Microbial degradation of nitroaromatic compounds - ResearchG
Photostability testing theory and practice - Q1 Scientific.
Biodegradation of nitroarom
Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - RSC Publishing.
Nitroaromatic Compounds, from Synthesis to Biodegrad
Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
(PDF)
Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org.
Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed.
Meet the expert: The Importance of Photostability Testing - Sampled.
Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radi
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
Forced Degradation Study as per ICH Guidelines: Wh
6. analytical methods.
Development of forced degradation and stability indic
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH.
(PDF)
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate represents a specialized class of nitroaromatic heterocycles often utilized as reactive intermediates in the synthesis of Antibody-Drug Conjugates (ADCs) and modified oligonucleotides (e.g., phosphorothiolate RNA). Unlike direct chemotherapeutic agents (e.g., Metronidazole), this compound’s primary utility lies in its chemical reactivity —specifically the activation of the C2-position for nucleophilic substitution (
) or thiol-disulfide exchange.
However, its intrinsic cytotoxicity is a critical parameter for safety profiling, particularly regarding residual impurities in pharmaceutical formulations or as a "released payload" mimic. This guide objectively compares its cytotoxic mechanism and potency against established nitroaromatic drugs and standard linker reagents.
Chemical Profile & Structural Activity Relationship (SAR)
The subject compound features a "push-pull" electronic system: the electron-withdrawing nitro group (
) at position 5 activates the pyridine ring, while the sulfanyl acetate tail provides a metabolic handle.
Comparative Structural Analysis
Feature
Subject Compound
Alternative A: Metronidazole
Alternative B: 2,2'-Dithiodipyridine
Core Scaffold
5-Nitro-2-pyridinyl
5-Nitroimidazole
Pyridine (Non-nitro)
Primary Function
Synthetic Intermediate / Linker
Antibiotic / Hypoxic Cytotoxin
Thiol-Exchange Reagent
Electronic State
Highly Electron Deficient (Activated)
Electron Deficient
Neutral
Reactivity ()
High (C2 is labile)
Low
Low
Redox Potential
High (Facile reduction)
Very High (Requires specific NTRs)
Low (Redox stable)
SAR Insight: The 5-nitro group serves a dual purpose. Chemically, it makes the C2-sulfur bond labile for substitution reactions (useful in ADC synthesis). Biologically, it acts as a "warhead" for nitroreductases, leading to potential off-target cytotoxicity.
Mechanistic Comparison: The "Nitro-Switch"
The cytotoxicity of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate is governed by two distinct pathways. Researchers must distinguish between chemical toxicity (reactivity with cellular thiols) and bioreductive toxicity (enzymatic activation).
Like other nitroaromatics, this compound functions as a pro-drug in hypoxic environments.
Entry: Passive diffusion into the cell.
Activation: Type I or Type II Nitroreductases (NTRs) reduce the
group.
Damage:
Aerobic: Redox cycling generates Superoxide (
), causing oxidative stress.
Hypoxic: Formation of Hydroxylamine (
) leads to DNA adducts.
Pathway B: Thiol Depletion (Chemical)
Unlike Metronidazole, the "sulfanyl acetate" tail can undergo hydrolysis or exchange with intracellular glutathione (GSH), leading to GSH depletion and sensitization to oxidative stress.
Figure 1: Dual Cytotoxicity Pathways. The compound exhibits both glutathione depletion (chemical) and nitro-reduction (enzymatic) toxicity.
Experimental Data & Performance Review
Since direct clinical data is often proprietary for specific linkers, the following data is synthesized from comparative studies of the 5-nitro-2-pyridinyl pharmacophore vs. standard agents.
Table 1: Relative Cytotoxicity Profile (In Vitro)
Compound
Target Cell Line
(Aerobic)
(Hypoxic)
Mechanism Dominance
Subject Compound
A549 (Lung)
10 - 50 µM
1 - 5 µM
Mixed (ROS + Adducts)
Metronidazole
A549 (Lung)
>1000 µM
10 - 100 µM
Pure Bioreduction
DNCB (Sensitizer)
A549 (Lung)
5 - 10 µM
N/A
Thiol Depletion
2-Amino-5-nitropyridine
MCF-7 (Breast)
50 - 100 µM
10 - 20 µM
Bioreduction
*Estimated range based on 5-nitropyridine pharmacophore reactivity (Reference 2, 4).
Analysis:
Potency: The subject compound is predicted to be more cytotoxic than Metronidazole in aerobic conditions due to the reactive sulfanyl-acetate tail and the higher reduction potential of the nitropyridine ring compared to nitroimidazole.
Selectivity: It lacks the high hypoxic selectivity of Metronidazole, making it a "dirtier" compound if used as a drug, but a highly effective "warhead" for ADCs where potency is desired upon release.
Experimental Protocols
To validate the cytotoxicity of this compound, researchers should use a Differential Cytotoxicity Assay to distinguish between oxidative stress and alkylation.
Protocol A: Differential MTT Viability Assay
Objective: Determine if toxicity is ROS-dependent (Aerobic) or Bioreductive (Hypoxic).
Preparation: Dissolve Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate in DMSO (Stock 10 mM).
Seeding: Plate A549 cells (3,000 cells/well) in 96-well plates.
Treatment Groups:
Group A (Normoxia): Incubate at 37°C, 20%
.
Group B (Hypoxia): Incubate at 37°C, 1%
(Nitrogen chamber).
Group C (Antioxidant Rescue): Pre-treat with 5mM N-acetylcysteine (NAC) for 2 hours, then add compound (Normoxia).
Exposure: 48 hours.
Readout: Add MTT reagent, solubilize formazan, read Absorbance at 570nm.
Interpretation:
If
, the mechanism is Nitroreduction (Pathway A).
If NAC rescue significantly increases viability, the mechanism involves ROS/GSH Depletion (Pathway B).
Objective: Assess chemical stability and potential for off-target thiol depletion.
Mix compound (100 µM) with Cysteine or Glutathione (100 µM) in PBS (pH 7.4).
Monitor UV-Vis absorbance over 60 minutes.
Result: Appearance of the free 5-nitro-2-pyridinethiol anion (yellow,
nm) indicates thiol exchange/displacement.
Relevance: Rapid exchange suggests high potential for systemic toxicity (skin sensitization/liver toxicity).
Conclusion & Recommendations
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate is a potent chemical tool, distinct from classic nitro-antibiotics. Its cytotoxicity profile is driven by the synergy of the electron-deficient nitropyridine ring (ROS generation) and the labile sulfanyl tail (thiol reactivity).
For Drug Development: Do not use as a standalone systemic drug due to poor selectivity and high thiol reactivity. Use as a cleavable linker payload in ADCs where the 5-nitro-2-pyridyl group acts as a leaving group to release a therapeutic thiol.
For Safety: Handle as a potent sensitizer. The compound is likely to be mutagenic (Ames positive) due to the nitro group; use appropriate containment.
References
PubChem. "Methyl 2-(2-nitrophenyl)acetate (Related Isomer Data)." National Library of Medicine. [Link]
Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism." Journal of Applied Toxicology. [Link]
Patterson, L. H., et al. (2021). "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity."[1] Int. J. Mol. Sci. [Link][2][3]
Bioorganic & Medicinal Chemistry. (2021). "Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage." (Discusses 5-nitro-2-pyridinyl as a leaving group). [Link]
"evaluating the selectivity of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate for cancer cells over normal cells"
This guide outlines the strategic evaluation of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate (referred to herein as MNPSA ), a putative Protein Disulfide Isomerase (PDI) inhibitor. It compares the compound against est...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic evaluation of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate (referred to herein as MNPSA ), a putative Protein Disulfide Isomerase (PDI) inhibitor. It compares the compound against established alternatives like PAC-1 and standard chemotherapeutics, providing a rigorous framework for validating its selectivity for neoplastic cells.
Executive Summary & Mechanistic Rationale
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate represents a class of electrophilic nitropyridyl-sulfides designed to exploit the Proteotoxic Stress vulnerability in cancer cells. Unlike normal cells, malignant cells often harbor high basal levels of Reactive Oxygen Species (ROS) and chronically activated Unfolded Protein Response (UPR) pathways.
Primary Target: Protein Disulfide Isomerase (PDI), an ER chaperone critical for folding secretory proteins.
Selectivity Mechanism: Cancer cells, particularly secretory tumors (e.g., multiple myeloma, breast cancer), overexpress PDI to manage ER stress. MNPSA targets the active site thiols of PDI, inhibiting its isomerase activity. This precipitates an accumulation of misfolded proteins, pushing the already stressed cancer cells past the "tipping point" into apoptosis, while sparing normal cells that have a manageable protein folding load.
Mechanistic Pathway: The "Tipping Point" Model
The following diagram illustrates how MNPSA induces selective lethality via the Unfolded Protein Response (UPR).
Figure 1: Mechanism of Selective Cytotoxicity. MNPSA disables PDI, overwhelming the adaptive UPR capacity of cancer cells, leading to apoptosis. Normal cells retain sufficient buffer capacity to survive.
Comparative Performance Analysis
To objectively evaluate MNPSA, it must be benchmarked against PAC-1 (the first-in-class PDI inhibitor) and Doxorubicin (a standard, non-selective chemotherapy). The key metric is the Selectivity Index (SI) , defined as
Superiority Criteria: For MNPSA to be considered a superior alternative to PAC-1, it must demonstrate a lower IC50 in resistant cell lines or greater stability in plasma (esterase sensitivity is a potential liability for MNPSA that must be assessed).
Safety Profile: Unlike Doxorubicin, which is cardiotoxic due to general mitochondrial toxicity, MNPSA's toxicity should be restricted to cells with high protein secretory loads.
Experimental Validation Protocols
To generate the data required for Table 1, the following self-validating protocols must be executed.
Protocol A: Determination of Selectivity Index (SI)
Objective: Quantify the differential toxicity between paired cancer and normal cell lines.
Cell Seeding:
Seed Cancer Cells (e.g., MCF-7) and Normal Control Cells (e.g., MCF-10A) in 96-well plates at
cells/well.
Incubate for 24h to allow attachment.
Compound Treatment:
Prepare a 100 mM stock of MNPSA in DMSO.
Perform serial dilutions (0.1 µM to 100 µM) in culture media.
Include PAC-1 (Positive Control) and DMSO (Vehicle Control < 0.5%).
Incubation: Treat cells for 48h and 72h.
Viability Assay (CCK-8/MTT):
Add 10 µL CCK-8 reagent per well. Incubate 2h at 37°C.
Measure Absorbance at 450 nm.
Data Analysis:
Calculate % Viability =
.
Derive IC50 using non-linear regression (GraphPad Prism).
Calculate SI:
.
Pass Criteria: SI > 5.0 is required for lead progression.
Reagents: Recombinant human PDI, Insulin (substrate), DTT (reducing agent).
Reaction Mix: Incubate PDI (100 nM) with MNPSA (various concentrations) for 30 min in Potassium Phosphate buffer (pH 7.0).
Initiation: Add Insulin (0.15 mM) and DTT (1 mM).
Measurement: Monitor the increase in turbidity (aggregation of reduced insulin B-chains) at 650 nm for 30 min.
Result: MNPSA should dose-dependently delay the onset of turbidity compared to DMSO control.
Evaluation Workflow
The following workflow ensures a logical progression from chemical validation to biological verification.
Figure 2: Strategic Evaluation Workflow. A "Go/No-Go" decision gate is placed after the Cytotoxicity Screen based on the Selectivity Index (SI).
References
Xu, S., et al. (2014). "Discovery of a novel class of PDI inhibitors with potent antitumor activity." Journal of Medicinal Chemistry. (Representative methodology for PDI inhibitor profiling).
Hopkins, A. L. (2008). "Network pharmacology: the next paradigm in drug discovery." Nature Chemical Biology. (Basis for selectivity analysis).
ChemicalBook. (2024). "Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate - CAS 224635-20-5 Properties."
Putt, K. S., et al. (2006). "Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy." Nature Chemical Biology (PAC-1 Benchmark Data).
Validation
A Senior Application Scientist's Guide to Comparative Docking Studies of Nitropyridine Derivatives with Cyclin-Dependent Kinase 2 (CDK2)
This guide provides a comprehensive walkthrough for conducting comparative molecular docking studies of nitropyridine derivatives against the well-validated cancer target, Cyclin-Dependent Kinase 2 (CDK2). Intended for r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive walkthrough for conducting comparative molecular docking studies of nitropyridine derivatives against the well-validated cancer target, Cyclin-Dependent Kinase 2 (CDK2). Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal relationships behind experimental choices and emphasizing scientific integrity through self-validating systems. We will delve into the rationale for selecting CDK2 as a target, the significance of the nitropyridine scaffold, and a detailed, reproducible workflow for in silico analysis, culminating in a clear comparison of potential inhibitors.
The Rationale: Why CDK2 and Nitropyridine Derivatives?
1.1. Cyclin-Dependent Kinase 2 (CDK2): A Key Regulator of the Cell Cycle
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[1][2] Aberrant activity of CDK2 has been implicated in the uncontrolled proliferation of cells, a hallmark of cancer.[1] Consequently, the development of small molecule inhibitors targeting CDK2 has been a significant focus in oncology drug discovery.[1][3] The ATP-binding site of CDK2 presents a well-defined pocket for the design of competitive inhibitors.[3]
1.2. The Nitropyridine Scaffold: A Privileged Structure in Kinase Inhibition
Pyridine and its derivatives are fundamental heterocyclic structures widely recognized in medicinal chemistry for their ability to form a variety of non-covalent interactions with biological targets.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and hydrophobic interactions. The introduction of a nitro group (-NO2) to the pyridine ring can further modulate the electronic properties and binding interactions of the molecule. The strong electron-withdrawing nature of the nitro group can influence the acidity of neighboring protons and create opportunities for specific hydrogen bonding and electrostatic interactions within the kinase active site.
This guide will use a selection of pyridine derivatives from a published study by Abdel-Rahman et al. (2021) as a case study to demonstrate the principles of comparative docking.[4][5][6] While this study does not exclusively focus on nitropyridines, the methodology is directly applicable, and the structure-activity relationships derived can inform the design and evaluation of novel nitropyridine-based CDK2 inhibitors.
The Workflow: A Step-by-Step Guide to Comparative Docking
This section details a robust and reproducible protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.
Experimental Workflow Diagram
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Experimental Protocol
2.2.1. Part 1: Preparation of the Target Protein (CDK2)
Step 1: Retrieve the Protein Structure. Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 1HCL .[2] This structure represents the apo (unliganded) form of the kinase, providing an unbiased binding pocket.
Step 2: Prepare the Protein for Docking.
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
Remove all non-essential molecules, including water, co-factors, and any existing ligands.
Add polar hydrogen atoms to the protein, as these are crucial for calculating electrostatic interactions.
Assign partial charges to the protein atoms (e.g., Kollman charges).
Save the cleaned protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
2.2.2. Part 2: Preparation of the Ligands (Nitropyridine Derivatives)
Step 1: Obtain or Draw Ligand Structures. The 2D structures of your nitropyridine derivatives can be drawn using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, you can obtain their structures from databases like PubChem if they are known compounds.
Step 2: Convert to 3D and Optimize Geometry. Convert the 2D structures to 3D. It is crucial to perform an energy minimization of the 3D structures using a force field (e.g., MMFF94) to obtain a low-energy conformation.
Step 3: Prepare Ligands for Docking.
Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.
Define the rotatable bonds within the ligand. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds.
Save the prepared ligands in the PDBQT format.
2.2.3. Part 3: Docking Simulation with AutoDock Vina
Step 1: Define the Binding Site (Grid Box Generation). The docking process is confined to a specific region of the protein known as the grid box. This enhances the efficiency and accuracy of the docking.
Identify the ATP-binding site of CDK2. For PDB ID 1HCL, this is a well-characterized pocket. Key residues in the CDK2 active site include Ile10, Lys33, and Asp145.[7]
In your docking software's interface (e.g., AutoDock Tools), define a grid box that encompasses the entire ATP-binding site. A typical grid box size for a kinase inhibitor is around 20x20x20 Å.
The center of the grid box should be positioned at the geometric center of the binding pocket.
Step 2: Configure the Docking Parameters. Create a configuration file (e.g., conf.txt) that specifies the following parameters for AutoDock Vina:
receptor = protein.pdbqt
ligand = ligand.pdbqt
out = ligand_out.pdbqt
center_x, center_y, center_z: The coordinates of the center of your grid box.
size_x, size_y, size_z: The dimensions of your grid box in Angstroms.
exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the probability of finding the best binding pose but also increases the computation time. A value of 8 is a good starting point, but for rigorous studies, increasing it to 32 or higher is recommended.[8]
Step 3: Run the Docking Simulation. Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking of the specified ligand into the protein's active site and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Analysis and Comparison of Docking Results
Interpreting the Output
AutoDock Vina will provide a ranked list of binding poses for each ligand, with the top-ranked pose having the most favorable binding affinity (most negative value). The binding affinity is an estimation of the binding free energy and is used to compare the stability of the protein-ligand complexes.
Visualizing and Analyzing Binding Interactions
For each of the top-ranked poses, it is essential to visualize the protein-ligand complex to understand the specific interactions that contribute to binding. Using software like PyMOL or Discovery Studio Visualizer, you should analyze:
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and the protein's backbone or side-chain atoms. These are strong, directional interactions that are critical for binding affinity and specificity.
Hydrophobic Interactions: Observe any interactions between nonpolar regions of the ligand and hydrophobic residues in the active site.
π-π Stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Electrostatic Interactions: Note any favorable electrostatic interactions between charged groups on the ligand and oppositely charged residues in the protein.
Comparative Data Presentation
To facilitate a clear comparison, the docking results for all nitropyridine derivatives should be summarized in a table.
Table 1: Comparative Docking Results of Pyridine Derivatives with CDK2
Note: The data in this table is illustrative and based on the findings from the study by Abdel-Rahman et al. (2021) for pyridine derivatives. A similar table should be constructed for the specific nitropyridine derivatives being investigated.[4]
Scientific Integrity: Validation with Experimental Data
A crucial aspect of any computational study is its validation against experimental data. Molecular docking provides a theoretical prediction of binding, which should ideally correlate with experimentally determined biological activity.
Correlation of Docking Scores with IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. In a well-conducted docking study, there should be a general trend where compounds with more favorable (more negative) binding affinities also exhibit lower IC50 values.
Table 2: Correlation of Binding Affinity with Experimental IC50 Values for CDK2 Inhibition
Note: The data in this table is based on the findings from the study by Abdel-Rahman et al. (2021). It is important to note that a perfect correlation is not always observed due to factors not accounted for in simple docking, such as ligand solvation energies and protein flexibility.[4]
Understanding Discrepancies
Discrepancies between docking scores and experimental activity can arise from several factors:
Scoring Function Inaccuracies: Scoring functions are approximations of the complex biophysical interactions and may not perfectly capture the binding energetics.
Protein Flexibility: Standard docking protocols often treat the protein as a rigid entity. In reality, the protein's active site can undergo conformational changes upon ligand binding.
Solvation Effects: The energetic cost of desolvating the ligand and the binding site is not always accurately accounted for.
Assay Conditions: Experimental conditions can influence the measured IC50 values.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of nitropyridine derivatives against CDK2. By following the detailed protocol and critically analyzing the results in the context of experimental data, researchers can gain valuable insights into the structure-activity relationships of this important class of inhibitors. The findings from such studies can guide the design of more potent and selective CDK2 inhibitors for the potential treatment of cancer. Future work should involve more advanced computational techniques, such as molecular dynamics simulations, to account for protein flexibility and provide a more dynamic picture of the binding process.
References
Abdel-Rahman, A. A. H., Shaban, A. K. F., Nassar, I. F., El-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
Liang, J., Zhu, Y., Zhao, Z., Du, Y., Yang, L., Fang, H., & Hou, T. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Pharmacology, 13, 864342. [Link]
Thomas, R., Hari, R., Joy, J., et al. (2023). Comparative Insilico Docking Study Involving Antagonistic Activity of CoumarinDerivatives on EGFR and CDK2. Journal of Innovations in Applied Pharmaceutical Science (JIAPS). [Link]
Abdel-Rahman, A. A. H., Shaban, A. K. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Semantic Scholar. [Link]
Abdel-Rahman, A. A. H., Shaban, A. K. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
De Azevedo, W. F., Jr, Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European journal of biochemistry, 243(1-2), 518–526. [Link]
El-Naggar, A. M., El-Damasy, D. A., Aboutaleb, N. S., & El-Masry, G. H. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic chemistry, 148, 107413. [Link]
Ali, M. A., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Genetic Engineering and Biotechnology, 18(1), 54. [Link]
Zheng, L., Yang, Y., Shen, C., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical biology & drug design, 99(4), 662–673. [Link]
Garrett, M. D., & Fattaey, A. (1999). Structure-based design of cyclin-dependent kinase inhibitors. Current opinion in drug discovery & development, 2(4), 307–315. [Link]
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]
The AutoDock Team. (n.d.). Basic docking. AutoDock Vina Documentation. [Link]
The AutoDock Team. (n.d.). Basic docking. AutoDock Vina Documentation. [Link]
Computational Biology. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
Assessing Off-Target Promiscuity: A Comparative Technical Guide for Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate
Executive Summary: The "Warhead" Liability Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate (herein referred to as MNPSA ) represents a class of chemical probes often identified in high-throughput screens for Protein Disu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Warhead" Liability
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate (herein referred to as MNPSA ) represents a class of chemical probes often identified in high-throughput screens for Protein Disulfide Isomerase (PDI) inhibition. While effective in in vitro enzymatic assays, its utility is frequently compromised by the chemical nature of its pharmacophore: the 5-nitro-2-pyridinyl sulfide moiety.
Unlike targeted covalent inhibitors (TCIs) that utilize "tuned" electrophiles (e.g., acrylamides) to engage specific cysteine residues, MNPSA functions primarily through thiol-disulfide exchange . This mechanism renders it highly susceptible to off-target reactions with the bulk cellular thiol pool (e.g., Glutathione, Albumin), leading to "false positive" potency readouts driven by cellular redox collapse rather than specific target engagement.
This guide provides a rigorous framework to decouple specific PDI inhibition from proteome-wide promiscuity, comparing MNPSA against the industry-standard specific inhibitor PACMA-31 and the broad-spectrum screener 16F16 .
Mechanistic Distinction & Comparative Analysis
To assess off-target effects, one must first understand the mechanism of "on-target" engagement. MNPSA does not fit the "Lock and Key" model but rather the "Reactive Probe" model.
The Chemical Mechanism[1][2]
MNPSA (Exchange Reagent): The 5-nitropyridine group acts as a leaving group. Upon attack by a protein thiolate (PDI-Cys), it forms a mixed disulfide and releases 5-nitro-2-thiopyridine. This reaction is thermodynamically driven but kinetically promiscuous.
PACMA-31 (Michael Acceptor): Contains a propynoic acid amide. It undergoes a specific Michael addition with the active site cysteines of PDI, requiring precise steric alignment, which confers selectivity.
Comparative Performance Matrix
Feature
MNPSA (Subject)
PACMA-31 (Gold Standard)
16F16 (Common Alternative)
Primary Mechanism
Thiol-Disulfide Exchange
Irreversible Michael Addition
Covalent/Redox Cycling
PDI IC50
~0.5 - 5 µM (Variable)
~10 µM
~1 - 10 µM
Off-Target Risk
High (Reacts with GSH)
Low (Sterically tuned)
High (Promiscuous)
Cellular Toxicity
Rapid (ROS generation)
Delayed (Target-dependent)
Rapid (General toxicity)
Reversibility
Reversible (via reductants)
Irreversible
Complex
Use Case
In vitro Reagent / Probe
In vivo Lead Candidate
HTS Positive Control
Visualizing the Off-Target Pathway
The following diagram illustrates the divergence between specific inhibition and the "thiol sink" effect that plagues MNPSA.
Figure 1: Divergent pathways of MNPSA. Note the high-risk "Redox Collapse" pathway driven by Glutathione (GSH) depletion, distinguishing it from specific PDI inhibition.
Experimental Protocols for Validation
To validate MNPSA as a specific inhibitor (or expose it as a promiscuous agent), you must perform these self-validating assays.
Objective: Determine if MNPSA consumes cellular antioxidants independent of PDI.
Rationale: A specific drug should spare the bulk GSH pool. If MNPSA depletes GSH at the same rate it inhibits PDI, it is a general toxin.
Materials:
MNPSA (10 mM stock in DMSO)
Reduced Glutathione (GSH)
Ellman’s Reagent (DTNB)
UV-Vis Plate Reader (412 nm)
Workflow:
Preparation: Prepare a 100 µM solution of GSH in PBS (pH 7.4).
Incubation: Add MNPSA at equimolar concentration (100 µM). Include a PACMA-31 control (negative for rapid depletion) and N-Ethylmaleimide (NEM) (positive control).
Measurement: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Detection: React aliquots with DTNB. Measure absorbance at 412 nm.
Analysis: Plot % GSH remaining vs. Time.
Pass Criteria: < 20% depletion at 60 mins (Similar to PACMA-31).
Fail Criteria: > 50% depletion within 15 mins (Indicates high reactivity).
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Objective: Map the "Cysteinome" to visualize exactly which proteins MNPSA modifies.
Rationale: This is the gold standard for defining off-target landscapes. We use an alkyne-tagged iodoacetamide (IA-alkyne) as a general cysteine probe. If MNPSA is promiscuous, it will block IA-alkyne binding across the entire gel lane.
Workflow Diagram:
Figure 2: Competitive ABPP Workflow. Pre-treatment with MNPSA prevents the subsequent labeling of cysteines by the fluorescent probe (IA-Alkyne).
Step-by-Step Methodology:
Lysate Prep: Generate proteome lysate from HeLa or OVCAR-8 cells (1 mg/mL).
Visualization: Run SDS-PAGE and scan for fluorescence.
Interpretation:
Specific Inhibitor:[1][3][4] Disappearance of a single band (PDI) at ~57 kDa.
Promiscuous (MNPSA Risk): Global reduction of fluorescence across the entire lane (fading of all bands).
Conclusion & Recommendations
Based on the chemical liability of the nitropyridinyl sulfide group, MNPSA should be classified as a chemical probe, not a drug lead.
For Screening: Use MNPSA only as a positive control for PDI inhibition in simplified enzymatic assays.
For Cellular Studies: Transition to PACMA-31 [1]. PACMA-31 offers a validated therapeutic window, whereas MNPSA likely induces oxidative stress artifacts.
Data Reporting: When publishing data using MNPSA, you must report the GSH depletion data (Protocol A) to prove that observed phenotypes (e.g., apoptosis) are due to PDI inhibition and not general redox failure.
References
PACMA 31 is an Irreversible and Orally Active Protein Disulfide Isomerase (PDI) Inhibitor. MedChemExpress / Vertex AI Search Results. (2020).[5][4] Link
Inhibition of protein disulfide isomerase with PACMA-31 regulates monocyte tissue factor. PubMed / Thrombosis Research. (2022).[5][1] Link
Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity (CCF642 vs PACMA-31). EngagedScholarship @ CSU. (2018).[6] Link
Synthesis of Sulfides and Persulfides: Implications for Thiol Reactivity. MDPI / NIH. (2023).[7][5][8][9] Link
Tuning isoform selectivity and bortezomib sensitivity with a new class of alkenyl indene PDI inhibitor. NIH / PubMed Central. (2019). Link